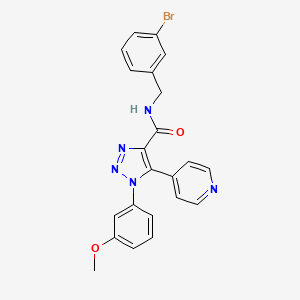
N-(3-bromobenzyl)-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(3-bromobenzyl)-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C22H18BrN5O2 and its molecular weight is 464.323. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(3-bromobenzyl)-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide, with the CAS number 1326879-14-4 and a molecular weight of 464.3 g/mol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its effects as an enzyme inhibitor, particularly against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), and its implications in neurodegenerative diseases.
Chemical Structure
The compound features a triazole ring, which is known for its diverse biological activities. The presence of bromine and methoxy groups on the phenyl rings enhances the compound's interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C22H18BrN5O2 |
| Molecular Weight | 464.3 g/mol |
| CAS Number | 1326879-14-4 |
Enzyme Inhibition
Recent studies have indicated that compounds containing the 1,2,3-triazole moiety exhibit significant inhibitory effects on cholinesterases. For instance, a library of triazole derivatives was evaluated for their AChE and BuChE inhibitory activities. The compound this compound has shown promising results in inhibiting these enzymes, which are critical in the pathophysiology of Alzheimer's disease.
- Acetylcholinesterase (AChE) Inhibition : The compound demonstrated an IC50 value indicating potent inhibition against AChE. The structure-activity relationship (SAR) studies suggest that the bromine substituent significantly enhances inhibitory activity compared to other halogens .
- Butyrylcholinesterase (BuChE) Inhibition : Similarly, the compound exhibits strong BuChE inhibition, with studies reporting IC50 values lower than those of standard drugs like galantamine. The presence of electron-donating groups like methoxy further potentiates this activity .
Neuroprotective Effects
The neuroprotective potential of this compound has been explored in vitro using neuronal cell lines exposed to neurotoxic agents. Results indicated that treatment with this triazole derivative significantly improved cell viability and reduced apoptosis markers compared to untreated controls .
Case Studies
Several case studies highlight the effectiveness of triazole derivatives in treating neurodegenerative conditions:
- Case Study 1 : A study involving a series of 1,2,3-triazole derivatives showed that those with a pyridine moiety exhibited enhanced neuroprotective effects in models of Alzheimer's disease. The specific compound under review was among those that provided significant protection against oxidative stress-induced neuronal death .
- Case Study 2 : In another investigation, the compound was tested in animal models for its cognitive enhancement properties. Results indicated improved memory retention and learning capabilities in subjects treated with the compound compared to controls .
Eigenschaften
IUPAC Name |
N-[(3-bromophenyl)methyl]-1-(3-methoxyphenyl)-5-pyridin-4-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrN5O2/c1-30-19-7-3-6-18(13-19)28-21(16-8-10-24-11-9-16)20(26-27-28)22(29)25-14-15-4-2-5-17(23)12-15/h2-13H,14H2,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOBXKSZJDKBNFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=C(N=N2)C(=O)NCC3=CC(=CC=C3)Br)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














